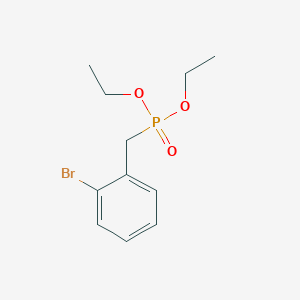
3-(4-Biphenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Biphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Materials and Photoluminescent Properties :
- A study by Zang et al. (2009) investigated metal–organic coordination polymers incorporating Cd-cluster secondary building units (SUBs), which include 3-(4-Biphenyl)-2-methyl-1-propene derivatives. These compounds exhibited strong luminescent emission, indicating potential applications as optical materials (Zang et al., 2009).
Polymerization and Catalysis :
- Sun et al. (2006) discussed the synthesis of homodinuclear titanocene and zirconocene for ethylene polymerization. These catalysts, which include this compound derivatives, showed high catalytic activities, suggesting their effectiveness in polymer synthesis (Sun et al., 2006).
Molecular Structure and Computational Studies :
- Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, including derivatives of this compound. This research provides insights into the molecular structure and interactions of these compounds (Nycz et al., 2011).
π-Conjugated Redox Systems :
- Research by Fiedler et al. (1996) on π-conjugated redox systems with borane/borataalkene end groups included compounds like this compound. These studies contribute to understanding the electronic structure and redox properties of such compounds (Fiedler et al., 1996).
Self-Assembly and Material Properties :
- Zhong et al. (2013) explored the self-assembly of coil-rod-coil molecules, including this compound derivatives, into various structures. This research is significant for the development of new materials with unique properties (Zhong et al., 2013).
Triplet State of Chromophores in Polymers :
- A study by Hrdlovič et al. (1983) investigated the triplet state of poly(1-(4-biphenyl)-2-propen-1-one), a polymer related to this compound. This research is relevant for understanding the photophysical properties of such polymers (Hrdlovič et al., 1983).
Safety and Hazards
Orientations Futures
Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry . They hold great potential for applications across numerous industries and material fields . The development of novel biphenyl derivatives and their applications in various fields is an active area of research .
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-4-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNOQGLFCGKHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510397 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53573-00-5 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
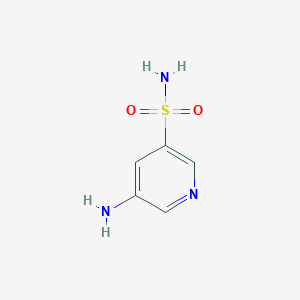

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)
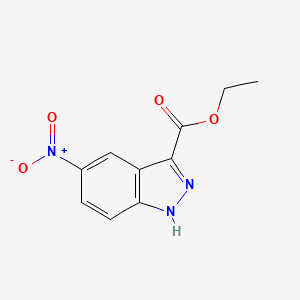
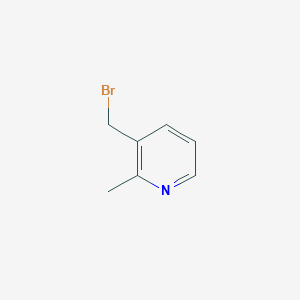
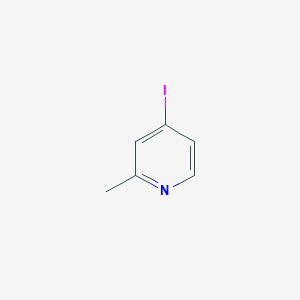
![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)


